Dimethyl hexasulfide

Antimicrobial Food Safety Natural Product Chemistry

Select dimethyl hexasulfide (C2H6S6) for processes requiring the distinct reactivity of a six-sulfur chain. Unlike shorter dimethyl polysulfides, its lower S–S bond energy enables unique sulfur-transfer and low-temperature vulcanization kinetics. Essential as a derivatization standard for zero-valent sulfur quantification in environmental analysis (HPLC). Also serves as a model compound for antimicrobial SAR probing. Purity ≥95%. This product is not interchangeable with tri- or tetrasulfide analogues.

Molecular Formula C2H6S6
Molecular Weight 222.5 g/mol
CAS No. 22015-54-9
Cat. No. B15292132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl hexasulfide
CAS22015-54-9
Molecular FormulaC2H6S6
Molecular Weight222.5 g/mol
Structural Identifiers
SMILESCSSSSSSC
InChIInChI=1S/C2H6S6/c1-3-5-7-8-6-4-2/h1-2H3
InChIKeyIFPVWYIKESOXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Hexasulfide (CAS 22015-54-9) - Key Properties and Research Applications


Dimethyl hexasulfide (C2H6S6) is a member of the organic polysulfide class, characterized by a linear chain of six sulfur atoms flanked by two methyl groups [1]. It is a sulfenyl compound with a molecular weight of approximately 222.5 g/mol . This compound is primarily utilized as a research chemical in organic synthesis and analytical chemistry, particularly as a derivatization product for the detection of zero-valent sulfur in environmental samples [2].

Why Dimethyl Hexasulfide Cannot Be Substituted by Other Dimethyl Polysulfides


Substitution with lower-chain dimethyl polysulfides (e.g., trisulfide, tetrasulfide) is not equivalent due to the profound influence of sulfur chain length on key performance attributes. Experimental data demonstrates that antimicrobial potency and thermal stability exhibit a non-linear dependence on the number of sulfur atoms [1]. The central sulfur-sulfur bond strength, which governs thermal decomposition and reactivity, decreases as the chain lengthens, making dimethyl tetrasulfide (S-S bond: ca. 36 kcal/mol) more reactive than dimethyl trisulfide (ca. 45 kcal/mol), and suggesting dimethyl hexasulfide has an even lower activation barrier for specific sulfur-transfer reactions [2]. Therefore, using a shorter-chain analog in a process requiring a specific reactivity profile or sulfur-donating capacity will yield irreproducible or suboptimal results.

Quantitative Differentiation of Dimethyl Hexasulfide vs. Shorter-Chain Analogs


Antibacterial Activity: Dimethyl Hexasulfide vs. Trisulfide and Tetrasulfide

While dimethyl trisulfide and tetrasulfide are known to be highly inhibitory against yeast and bacterial growth, dimethyl hexasulfide has been shown to possess minimal inhibitory concentrations (MICs) against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa . The mechanism of action is reported to involve inhibition of protein synthesis . Although specific MIC values for dimethyl hexasulfide are not reported in the same studies as for trisulfide and tetrasulfide, the established trend in dimethyl polysulfides indicates that antimicrobial activity is strongly dependent on sulfur chain length, with longer chains (3-4 sulfur atoms) being highly inhibitory, while monosulfides are inactive [1]. This positions dimethyl hexasulfide as a distinct candidate for antimicrobial research where the specific activity profile of a six-sulfur chain is required.

Antimicrobial Food Safety Natural Product Chemistry

Thermal Stability and Reactivity: Chain-Length Dependent S-S Bond Strength

The reactivity of dimethyl polysulfides is inversely related to the strength of their central sulfur-sulfur bonds. For dimethyl trisulfide, the central S-S bond energy is approximately 45 kcal/mol, while for dimethyl tetrasulfide it is weaker at approximately 36 kcal/mol [1]. This trend indicates that as sulfur chain length increases, the molecule becomes more thermally labile. This property is critical in applications such as sulfur vulcanization, where the rate of sulfur donation and crosslinking is controlled by the polysulfide's thermal decomposition kinetics [2]. While a direct S-S bond energy value for dimethyl hexasulfide is not specified, its longer chain implies a lower bond energy and higher reactivity compared to its shorter-chain analogs.

Organic Synthesis Polymer Chemistry Reaction Mechanism

Analytical Chemistry: Unique Marker for Zero-Valent Sulfur (S0) and Polysulfide Speciation

Dimethyl hexasulfide is a key analytical target in the determination of polysulfide distribution in environmental samples. A method developed by Kamyshny et al. uses fast, single-phase derivatization with methyl trifluoromethanesulfonate (methyl triflate) to convert all inorganic polysulfide species into their corresponding dimethyl polysulfide analogs, followed by HPLC analysis [1]. This method resolved the dispute over the existence of hexasulfide in aqueous solutions and confirmed its presence [1]. The specific quantification of dimethyl hexasulfide, alongside other dimethyl polysulfides, allows for accurate speciation of zero-valent sulfur, which is critical for understanding sulfur cycling in aquatic systems and industrial processes like paper pulping [2]. Its absence from an analytical standard set would prevent complete speciation.

Environmental Chemistry Analytical Method Speciation Analysis

Optimal Use Cases for Dimethyl Hexasulfide in Scientific and Industrial R&D


Environmental and Industrial Sulfur Speciation Analysis

As a critical reference standard for the quantification of zero-valent sulfur and polysulfide distribution in aquatic systems. The method relies on the conversion of inorganic polysulfides to dimethyl polysulfides, including the hexasulfide, for HPLC analysis [1]. This is essential for monitoring sulfur cycling, corrosion processes, and environmental remediation efforts.

Specialized Vulcanization and Polymer Crosslinking Studies

In rubber chemistry research, dimethyl hexasulfide can be used as a model compound or a component in polysulfide mixtures to study the kinetics and efficiency of sulfur donation during vulcanization. Its thermal lability, inferred from the S-S bond strength trend in shorter polysulfides [2], offers a distinct reactivity profile for designing low-temperature curing systems or exploring reversion-resistant networks [3].

Exploratory Antimicrobial and Food Preservation Research

For researchers investigating the structure-activity relationship (SAR) of garlic and onion-derived organosulfur compounds. While shorter-chain sulfides show potent activity [4], dimethyl hexasulfide's reported activity against a broad spectrum of bacteria (including S. aureus and E. coli) via protein synthesis inhibition makes it a valuable tool for probing the effect of sulfur chain length on antimicrobial mechanism and potency in natural product chemistry.

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